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molecular formula C9H9NO4 B1396898 2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid CAS No. 1334784-92-7

2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid

Cat. No. B1396898
M. Wt: 195.17 g/mol
InChI Key: UBKIUOYYWODYKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08609680B2

Procedure details

To methyl 2-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetate (5.50 g, 25.1 mmol) in methanol (100 mL) was added aqueous 1N NaOH (50.2 mmol). The reaction was stirred at room temperature for 1 hour. The reaction mixture was concentrated and water (200 mL) was added. The aqueous solution was washed with 2-methyl-THF (2×200 mL). The aqueous layer was adjusted to pH˜5 and was concentrated. The resulting solids were suspended in chloroform (200 mL) and the mixture was heated to reflux with stirring. The mixture was heated at reflux for 10 minutes and was filtered while hot. The resulting filtrate was concentrated in vacuo to afford 2-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid (SM-1aj, 2.5 g, 57%). MS (ES+) 196.2 (M+H)+. 1H NMR (CDCl3) δ 3.23 (s, 2H), 4.14 (s, 2H), 4.30 (s, 2H), 6.77 (d, 1H), 7.08 (d, 1H).
Name
methyl 2-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetate
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
50.2 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[N:6][C:7]([CH2:11][C:12]([O:14]C)=[O:13])=[CH:8][CH:9]=2)[O:4][CH2:3][CH2:2]1.[OH-].[Na+]>CO>[O:1]1[C:10]2[C:5](=[N:6][C:7]([CH2:11][C:12]([OH:14])=[O:13])=[CH:8][CH:9]=2)[O:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
methyl 2-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetate
Quantity
5.5 g
Type
reactant
Smiles
O1CCOC2=NC(=CC=C21)CC(=O)OC
Name
Quantity
50.2 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
water (200 mL) was added
WASH
Type
WASH
Details
The aqueous solution was washed with 2-methyl-THF (2×200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
was filtered while hot
CONCENTRATION
Type
CONCENTRATION
Details
The resulting filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCOC2=NC(=CC=C21)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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